molecular formula C4H10N2S B048686 4-Mercaptobutyramidine CAS No. 124985-62-2

4-Mercaptobutyramidine

Cat. No.: B048686
CAS No.: 124985-62-2
M. Wt: 118.2 g/mol
InChI Key: XHSSRBLTUVPKQU-UHFFFAOYSA-N
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Description

4-Mercaptobutyramidine (hypothetical IUPAC name: 4-sulfanylbutanamide) is a sulfur-containing organic compound characterized by a four-carbon aliphatic chain with a terminal thiol (-SH) group and an amide (-CONH₂) functional group. The compound’s dual functional groups suggest reactivity in biochemical and synthetic contexts, though specific research findings require extrapolation from related molecules.

Properties

IUPAC Name

4-sulfanylbutanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S/c5-4(6)2-1-3-7/h7H,1-3H2,(H3,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSSRBLTUVPKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=N)N)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154535
Record name 4-Mercaptobutyramidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124985-62-2
Record name 4-Mercaptobutyramidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124985622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Mercaptobutyramidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

4-Mercaptobutyric Acid (CAS: 13095-73-3)

Structure : C₄H₈O₂S (HS-CH₂-CH₂-CH₂-COOH)
Molecular Weight : 120.17 g/mol
Key Properties :

  • Melting point: Not explicitly stated, but its salts (e.g., sodium, potassium) are commercially available .
  • Applications: Used as a biochemical reagent, chelating agent, and precursor for synthesizing thiol-modified polymers .

Comparison with 4-Mercaptobutyramidine :

  • Functional Groups : 4-Mercaptobutyric acid has a carboxylic acid (-COOH) instead of an amide (-CONH₂). This difference impacts solubility (higher water solubility for the acid) and reactivity (amide’s resistance to hydrolysis).
  • Biological Relevance : The carboxylic acid group in 4-Mercaptobutyric acid facilitates metal ion chelation, whereas the amide in this compound may enhance stability in biological systems.

2-Mercaptopyrimidine (CAS: 1450-85-7)

Structure : C₄H₄N₂S (aromatic pyrimidine ring with -SH substitution at position 2)
Molecular Weight : 112.15 g/mol
Key Properties :

  • Melting point: 230°C (decomposition) .
  • Applications: Intermediate in pharmaceutical synthesis (e.g., antithyroid agents) and coordination chemistry due to its thiol and aromatic nitrogen sites .

Comparison with this compound :

  • Aromaticity vs. Aliphatic Chain : 2-Mercaptopyrimidine’s aromatic ring enables π-π stacking and metal coordination, unlike the flexible aliphatic chain of this compound.
  • Reactivity : The thiol in 2-Mercaptopyrimidine participates in nucleophilic substitution, while the amide in this compound may engage in hydrogen bonding or enzymatic interactions.

4-Amino-2-mercaptopyrimidine

Structure : C₄H₅N₃S (pyrimidine with -SH at position 2 and -NH₂ at position 4)
Key Properties :

  • Regulatory Status: Classified as non-hazardous under EU Regulation (EC) No. 1272/2008 .
  • Applications: Research applications in drug discovery, particularly in kinase inhibitors and nucleoside analogs .

Comparison with this compound :

  • Biological Targets : The pyrimidine scaffold targets nucleic acid biosynthesis, while the aliphatic amide in this compound may interact with protein active sites.

4-Amino-2-mercaptopyrimidine-5-carboxamide (CAS: 89323-11-5)

Structure : C₅H₆N₄OS (pyrimidine with -SH, -NH₂, and -CONH₂ substitutions)
Key Properties :

  • Safety: Requires precautions against heat and ignition sources (P210) .
  • Applications: Likely used in medicinal chemistry for its dual thiol and carboxamide functionalities .

Comparison with this compound :

  • Complexity : The additional carboxamide group in this compound increases hydrogen-bonding capacity compared to this compound’s simpler structure.
  • Thermal Stability : Both compounds require careful handling, but this compound’s aliphatic chain may reduce decomposition risks compared to aromatic derivatives.

Data Table: Comparative Analysis

Compound CAS RN Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Applications
This compound* Not Available C₄H₉NOS 119.19 (hypothetical) -SH, -CONH₂ N/A Hypothetical: Enzyme inhibitors, drug intermediates
4-Mercaptobutyric Acid 13095-73-3 C₄H₈O₂S 120.17 -SH, -COOH Not reported Chelation, polymer synthesis
2-Mercaptopyrimidine 1450-85-7 C₄H₄N₂S 112.15 Aromatic ring, -SH 230 (dec.) Pharmaceuticals, coordination chemistry
4-Amino-2-mercaptopyrimidine Not Available C₄H₅N₃S 127.17 -SH, -NH₂, aromatic ring Not reported Kinase inhibitors, nucleoside analogs
4-Amino-2-mercaptopyrimidine-5-carboxamide 89323-11-5 C₅H₆N₄OS 170.19 -SH, -NH₂, -CONH₂ Not reported Medicinal chemistry

Research Findings and Implications

  • Reactivity : Thiol (-SH) groups in all compounds enable disulfide bond formation, metal chelation, and redox reactions. The amide group in this compound may confer resistance to enzymatic degradation compared to carboxylic acids .
  • Thermal Stability : Aromatic mercaptopyrimidines (e.g., 2-Mercaptopyrimidine) decompose at high temperatures (230°C), whereas aliphatic analogs like 4-Mercaptobutyric acid likely exhibit lower thermal resilience .
  • Safety : Aliphatic thiols (e.g., 4-Mercaptobutyric acid) generally pose fewer combustion risks than aromatic thiols, though all require precautions against oxidation .

Notes and Limitations

  • The provided evidence lacks direct information on This compound , necessitating comparisons with structurally related compounds.
  • Discrepancies exist between the named compound and available data (e.g., 4-Mercaptobutyric acid vs.
  • Further experimental studies are required to validate the hypothesized properties and applications of this compound.

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